molecular formula C7H8O4 B12887326 Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate CAS No. 616871-31-9

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate

Cat. No.: B12887326
CAS No.: 616871-31-9
M. Wt: 156.14 g/mol
InChI Key: RMYFHWSKRKZMDP-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring with a methyl ester group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a compound belonging to the class of furanones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its antifungal, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

This compound has a molecular formula of C8H8O4C_8H_8O_4. Its structure features a five-membered furanone ring, which is crucial for its biological activity. The presence of the methoxy group enhances its reactivity and interaction with biological targets.

Antifungal Activity

Recent research has demonstrated significant antifungal properties of compounds similar to this compound. For instance, a study evaluated the antifungal activity against Sclerotinia sclerotiorum, revealing that derivatives with a methoxyacrylate scaffold exhibited improved inhibitory effects compared to lead compounds. The effective concentrations (EC50) were notably lower for these derivatives, indicating enhanced potency (1.51 mg/L and 1.81 mg/L) compared to earlier compounds (EC50 of 10.62 mg/L) .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated. In vitro studies showed that related furanone compounds exhibited moderate cytotoxicity against various cancer cell lines. For example, certain derivatives led to significant cell viability reduction in human breast cancer cells (MCF-7), with IC50 values reported around 11.8 µM . This suggests that this compound may share similar mechanisms of action.

The biological activity of this compound is likely attributed to its ability to induce apoptosis in cancer cells and disrupt cellular functions in fungal pathogens. Studies indicate that furanone derivatives can lead to G2 phase cell cycle arrest and activation of apoptotic pathways through downregulation of survival proteins like survivin and activation of caspases .

Case Studies and Research Findings

  • Antifungal Efficacy : A series of butenolide compounds containing methoxyacrylate scaffolds were synthesized and tested against Sclerotinia sclerotiorum. The results indicated that these compounds significantly altered the structure and function of fungal hyphae, leading to cell death through mitochondrial damage .
  • Cytotoxicity in Cancer Cells : Research on various furanone derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines, including colon adenocarcinoma (MAC13, MAC16) and breast cancer (MCF-7). The mechanism involved apoptosis induction and cell cycle disruption .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntifungalSclerotinia sclerotiorum1.51 - 1.81 mg/L
CytotoxicityMCF-711.8 µM
CytotoxicityHCT116IC50 values varied; effective against multiple lines

Properties

CAS No.

616871-31-9

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(5-oxo-2H-furan-4-yl)acetate

InChI

InChI=1S/C7H8O4/c1-10-6(8)4-5-2-3-11-7(5)9/h2H,3-4H2,1H3

InChI Key

RMYFHWSKRKZMDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CCOC1=O

Origin of Product

United States

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